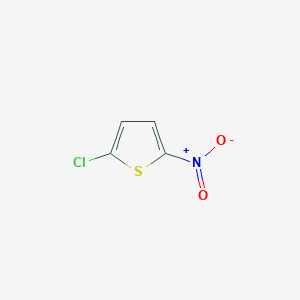

2-Chloro-5-nitrothiophene

描述

Significance of Halogenated Nitrothiophenes in Chemical Sciences

Halogenated nitrothiophenes, the chemical class to which 2-Chloro-5-nitrothiophene belongs, hold considerable significance in the chemical sciences. The introduction of halogen atoms and nitro groups into organic molecules is a fundamental strategy in organic synthesis to modify electronic properties, reactivity, and biological activity. numberanalytics.comallen.in In thiophene-based systems, this combination is particularly effective. The electron-withdrawing nature of both the halogen and the potent nitro group enhances the reactivity of the thiophene (B33073) ring, especially towards nucleophilic substitution reactions. vulcanchem.com

This enhanced reactivity makes halogenated nitrothiophenes powerful intermediates for synthesizing a wide array of derivatives. They serve as precursors for pharmaceuticals, agrochemicals, and advanced materials. smolecule.comfuturemarketinsights.com For instance, derivatives of these compounds are explored for their potential as antimicrobial and anticancer agents. vulcanchem.com In materials science, the electronic properties of halogenated thiophenes are harnessed to create organic semiconductors and solvent additives for efficient organic solar cells. rsc.org The ability to selectively functionalize the thiophene ring through reactions like cross-coupling has further solidified the importance of these compounds as versatile building blocks for complex molecular structures.

Evolution of Research Themes Pertaining to this compound

The scientific investigation of this compound has evolved from initial synthetic and reactivity studies to more specialized applications in medicinal chemistry and materials science. Early research focused on establishing reliable methods for its synthesis, typically involving the sequential halogenation and nitration of thiophene, and characterizing its fundamental chemical behavior.

A significant shift in research occurred with the advent of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. vulcanchem.com This enabled chemists to use this compound as a scaffold to create carbon-carbon bonds, paving the way for the construction of elaborate molecular frameworks that were previously difficult to access.

More recent research themes are increasingly application-driven. A major focus has been the use of this compound as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic properties. Researchers have successfully synthesized derivatives exhibiting antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. vulcanchem.comcymitquimica.com Furthermore, it has been instrumental in developing compounds with antileishmanial activity against Leishmania major and as scaffolds for potential anticancer agents. vulcanchem.comnih.gov The compound's reactivity is central to these efforts, allowing for the strategic introduction of various functional groups to modulate biological activity. nih.govresearchgate.net This progression highlights a clear trajectory from fundamental chemical synthesis to targeted drug discovery and development.

Interactive Table 2: Key Synthetic Reactions of this compound

| Reaction Type | Description | Significance | Reference |

|---|---|---|---|

| Nucleophilic Substitution | The chlorine atom at the C2 position can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides. | Allows for the introduction of diverse functional groups, forming the basis for a wide range of derivatives. | vulcanchem.com |

| Nitro Group Reduction | The nitro group at the C5 position can be reduced to an amino group (-NH₂) using agents like catalytic hydrogenation. | Yields aminothiophene derivatives, which are important precursors for many biologically active compounds and dyes. | vulcanchem.com |

| Cross-Coupling Reactions | The C-Cl bond can participate in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to form new carbon-carbon bonds. | Enables the arylation of the thiophene ring, facilitating the synthesis of complex bi-aryl systems and conjugated polymers. | vulcanchem.com |

Scope and Strategic Aims of the Research Outline

This article provides a focused and structured overview of the academic research centered on this compound. The strategic aim is to delineate the chemical significance of this compound by adhering to a specific framework. The scope is intentionally limited to its role as a synthetic intermediate and the scientific importance of its derivatives, without delving into safety profiles or dosage information. By examining the broader context of halogenated nitrothiophenes, tracing the evolution of research themes, and detailing its chemical utility, this outline serves to present a professional and scientifically grounded perspective on this compound's established and emerging roles in chemical science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZXWJPHHWNISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548724 | |

| Record name | 2-Chloro-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-49-8 | |

| Record name | 2-Chloro-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Chloro 5 Nitrothiophene

Conventional and Optimized Synthesis Protocols for 2-Chloro-5-nitrothiophene

The synthesis of this compound is a well-established process in organic chemistry, primarily achieved through the electrophilic substitution of a thiophene (B33073) derivative.

Nitration and Halogenation Approaches to the Thiophene Core

The direct nitration and halogenation of the thiophene ring is a common strategy for synthesizing this compound. Thiophene is more reactive than benzene, making electrophilic substitution reactions like nitration and halogenation occur readily. chemicalbook.com

Nitration: The nitration of thiophene can introduce nitro groups at the 2 and 5 positions. chemicalbook.com A common method for the synthesis of 2-nitrothiophene (B1581588) involves dissolving thiophene in acetic anhydride (B1165640) and reacting it with fuming nitric acid dissolved in glacial acetic acid at a controlled temperature, typically below room temperature. orgsyn.org Further nitration of 2-nitrothiophene can lead to a mixture of 2,4- and 2,5-dinitrothiophene. iust.ac.ir

Halogenation: Halogenation of thiophene is also a facile process that can occur at room temperature or even at lower temperatures in the dark. iust.ac.ir To achieve mono-chlorination at the 2-position, specific conditions and reagents are necessary to avoid over-halogenation. A laboratory-scale green chemistry approach for the synthesis of 2-chlorothiophene (B1346680) utilizes N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) at room temperature, achieving a high yield.

A conventional method for producing this compound involves the nitration of 2-chlorothiophene. acs.org This is typically carried out using a mixture of nitric acid and acetic anhydride. acs.org The reaction yields 5-nitro-2-chlorothiophene, which can be further purified. acs.org An alternative approach involves the diazotization of 2-amino-5-nitrothiophene followed by a Sandmeyer-type reaction with a copper(I) chloride source to introduce the chlorine atom. sci-hub.st

| Starting Material | Reagents | Product | Yield | Reference |

| Thiophene | Acetic anhydride, Fuming nitric acid, Glacial acetic acid | 2-Nitrothiophene | Not Specified | orgsyn.org |

| 2-Chlorothiophene | Nitric acid, Acetic anhydride | This compound | Not Specified | acs.org |

| 2-Amino-5-nitrothiophene | Hydrochloric acid, Copper powder | 2-Chloro-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Good | sci-hub.st |

Selective Derivatization at the Thiophene Ring Positions

The substituents on the thiophene ring direct the position of further functionalization. The presence of a nitro group, a strong electron-withdrawing group, at the 5-position deactivates the ring towards further electrophilic substitution. vulcanchem.com Conversely, the chloro group at the 2-position can be displaced by nucleophiles. vulcanchem.com

The reactivity of halogens on the thiophene ring allows for selective derivatization. For instance, in 2-bromo-5-chlorothiophene, the bromo group is more reactive and can be selectively replaced in Suzuki coupling reactions, allowing for the synthesis of unsymmetrical bis-aryl substituted thiophenes. nih.gov This difference in reactivity between chloro and bromo moieties provides a pathway for controlled, stepwise functionalization of the thiophene core. nih.gov

Green Chemistry and Sustainable Synthesis Considerations

Efforts have been made to develop more environmentally friendly methods for the synthesis of nitroaromatic compounds, including this compound. vulcanchem.com Traditional nitrating agents like sulfuric acid and nitric acid mixtures generate significant acidic waste. vulcanchem.comgoogle.com

Alternative Nitrating Agents and Catalysts: Research has explored the use of solid acid catalysts, such as zeolites, to improve the selectivity and reduce the environmental impact of nitration reactions. google.com For example, the nitration of o-chlorotoluene has been carried out using an acidic beta-zeolite catalyst with acetic anhydride and fuming nitric acid. google.com

Greener Chlorination Methods: The use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide for the chlorination of thiophene represents a greener alternative to traditional chlorinating agents, offering high yields under mild conditions.

Flow Chemistry: The application of flow chemistry is another promising approach for the sustainable synthesis of this compound. vulcanchem.com Flow reactors can offer better control over reaction parameters, leading to improved yields and safety, and can minimize waste generation.

| Green Approach | Reagents/Technology | Advantages | Reference |

| Alternative Nitrating Catalysts | Acidic beta-zeolite | Improved selectivity, reduced acidic waste | google.com |

| Greener Chlorinating Agents | N-chloro-N-(phenylsulfonyl)benzenesulfonamide | High yields, mild reaction conditions | |

| Sustainable Synthesis Technology | Flow chemistry | Better reaction control, improved safety, waste minimization | vulcanchem.com |

Chemical Reactivity and Reaction Mechanism Investigations of 2 Chloro 5 Nitrothiophene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-5-nitrothiophene

The electron-withdrawing nature of the nitro group and the chlorine atom significantly influences the reactivity of the thiophene (B33073) ring, making it susceptible to nucleophilic attack. vulcanchem.com This activation is a hallmark of nucleophilic aromatic substitution (SNAr) reactions, a key transformation for this class of compounds.

Displacement of the Chlorine Substituent

The chlorine atom at the C-2 position of this compound is a good leaving group, readily displaced by a variety of nucleophiles. vulcanchem.com This reactivity is attributed to the strong electron-withdrawing effect of the nitro group at the C-5 position, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction. pressbooks.pub

The general mechanism for the SNAr reaction involves a two-step addition-elimination process. pressbooks.pub The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge is delocalized over the thiophene ring and, importantly, onto the nitro group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Studies have shown that this compound reacts with various nucleophiles, including amines, thiols, and alkoxides, under relatively mild conditions to afford the corresponding 2-substituted-5-nitrothiophenes. vulcanchem.com For instance, the reaction with amines provides a straightforward route to 2-amino-5-nitrothiophene derivatives.

| Nucleophile | Product | Reaction Conditions |

| Amines | 2-Amino-5-nitrothiophene derivatives | Mild conditions |

| Thiols | 2-Thio-5-nitrothiophene derivatives | Mild conditions |

| Alkoxides | 2-Alkoxy-5-nitrothiophene derivatives | Mild conditions |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound. vulcanchem.com

Reactivity of the Nitro Group

While the primary focus of SNAr reactions on this compound is the displacement of the chloro group, the nitro group also exhibits characteristic reactivity. The most significant reaction of the nitro group is its reduction to an amino group. vulcanchem.comgeorganics.sk This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like iron in the presence of an acid (e.g., Fe/HCl). vulcanchem.com The resulting 5-amino-2-chlorothiophene is a valuable intermediate for further functionalization.

The reduction of the nitro group significantly alters the electronic properties of the thiophene ring. The electron-donating amino group deactivates the ring towards nucleophilic attack but activates it for electrophilic substitution.

| Reaction | Reagents | Product |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Fe/HCl | 5-Amino-2-chlorothiophene |

Table 2: Reduction of the Nitro Group in this compound. vulcanchem.com

Interfacial Mechanisms in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com For SNAr reactions of substrates like this compound, which has limited water solubility, PTC can be particularly advantageous.

In a typical PTC system for the reaction of this compound with an aqueous nucleophile (e.g., NaOH), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is employed. mdpi.comnih.gov The generally accepted interfacial mechanism posits that the initial deprotonation of a C-H, O-H, or N-H acid by the concentrated aqueous hydroxide (B78521) occurs at the interface between the two phases. mdpi.com The resulting anion is then complexed by the phase-transfer catalyst and transported into the organic phase where it can react with the organic substrate. nih.gov This process avoids the need to transfer the highly hydrophilic hydroxide ion into the organic phase. mdpi.com

Kinetic studies of similar reactions have supported this interfacial mechanism, where the deprotonation of the nucleophile precursor at the interface is a key step. nih.gov The efficiency of the reaction can be influenced by factors such as the structure of the phase-transfer catalyst, the concentration of the reactants, and the nature of the organic solvent. nih.gov

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr this compound serves as a valuable substrate in these reactions, enabling the introduction of various organic fragments at the C-2 position. vulcanchem.com

Suzuki-Miyaura Cross-Coupling and Related Methods

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org this compound can participate in Suzuki-Miyaura couplings, allowing for the formation of a new carbon-carbon bond at the position of the chlorine atom. vulcanchem.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the synthesis of 2-aryl-5-nitrothiophenes and related compounds, which are important scaffolds in medicinal chemistry and materials science. vulcanchem.comorganic-chemistry.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid | Pd catalyst, base | 2-Aryl-5-nitrothiophene |

| Alkenylboronic acid | Pd catalyst, base | 2-Alkenyl-5-nitrothiophene |

Table 3: Suzuki-Miyaura Cross-Coupling Reactions of this compound. vulcanchem.comlibretexts.org

Other Catalytic Bond-Forming Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other transition metal-catalyzed reactions. These reactions further expand the synthetic utility of this building block. While specific examples directly involving this compound are less commonly detailed in general literature, the principles of other cross-coupling reactions are applicable.

For instance, the Stille coupling , which utilizes organotin reagents, and the Negishi coupling , employing organozinc reagents, are powerful methods for C-C bond formation and could potentially be applied to this compound. The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, which could provide an alternative route to 2-amino-5-nitrothiophene derivatives. unimi.it

Ring-Opening Reactions and Transformations of the Thiophene Core

The thiophene ring in this compound, while aromatic, is susceptible to ring-opening reactions under specific conditions, particularly when subjected to attack by strong nucleophiles. The presence of the electron-withdrawing nitro group at the 5-position and the chloro group at the 2-position activates the ring for such transformations.

Research has shown that the reaction of this compound with nucleophiles can lead to cleavage of the C-S bonds. For instance, treatment with sodium alkoxides, such as sodium ethoxide or sodium allyloxide, does not result in a simple nucleophilic aromatic substitution of the chlorine atom. Instead, it yields bis(5-nitro-2-thienyl)sulfide. lookchem.com This outcome suggests a more complex mechanism involving the opening of the thiophene ring. lookchem.com

The proposed mechanism for this transformation involves an initial nucleophilic attack on the thiophene ring, leading to its cleavage and the formation of a reactive thiol intermediate. This thiol, being highly reactive, then likely reacts with another molecule of the starting this compound to form the observed disulfide product. lookchem.com While ring-opening processes for nitrothiophenes are considered possible with hard nucleophiles, it is a less common pathway compared to nucleophilic substitution. lookchem.com

Studies on related nitrothiophene derivatives further support the susceptibility of the ring to nucleophilic attack and subsequent opening. For example, 2-nitrothiophene (B1581588) and 3,4-dinitrothiophene are known to react with secondary amines under mild conditions to afford ring-opened products through a disulfide intermediate. lookchem.comnih.gov Similarly, other monocyclic 2-chloro-3-nitrothiophenes have been observed to undergo ring-opening when treated with reagents like benzothiohydrazide. researchgate.netx-mol.comresearchgate.net These instances highlight a general reactivity pattern for activated thiophenes where strong nucleophiles can induce the scission of the heterocyclic core.

Table 1: Ring-Opening Reaction of this compound

| Reactant | Reagent(s) | Product | Proposed Mechanism | Source(s) |

| This compound | Sodium allyloxide or Sodium ethoxide | bis(5-nitro-2-thienyl)sulfide | Ring-opening to form a reactive thiol intermediate, which then reacts with a second molecule of the starting thiophene. | lookchem.com |

Reductions of the Nitro Group and Thiophene Moiety

The selective reduction of the functional groups on the this compound scaffold is a key strategy for the synthesis of various derivatives. The primary focus of reduction reactions involving this compound is the nitro group, owing to its high susceptibility to a wide range of reducing agents.

The conversion of the nitro group (-NO₂) to a primary amino group (-NH₂) is a common and synthetically valuable transformation. vulcanchem.com This reduction can be effectively achieved through several methods, including catalytic hydrogenation. Standard conditions for this process involve the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Alternatively, chemical reduction using metals in acidic media, like iron in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid, also efficiently yields the corresponding 5-chloro-2-aminothiophene. vulcanchem.com

In addition to complete reduction to the amine, partial reduction of the nitro group is also possible. In biological systems or under specific chemical conditions, the nitro group can be reduced to intermediate species. For instance, studies on the degradation of analogous compounds like 2-chloro-5-nitrophenol (B15424) have shown an initial chemoselective reduction of the nitro group to a hydroxylamino group (-NHOH) by nitroreductases. nih.gov This intermediate can then undergo further transformations. nih.gov

In contrast to the readily reducible nitro group, the thiophene moiety is generally more stable and resistant to reduction due to its aromatic character. Under the conditions typically employed to reduce the nitro group, the thiophene ring remains intact. While the reduction of thiophene rings is possible under more forcing conditions (e.g., high-pressure hydrogenation with specific catalysts), such reactions are not commonly reported for this compound, as the chemoselective reduction of the nitro group is the predominant and more synthetically useful pathway.

Table 2: Reduction Reactions of the Nitro Group in this compound

| Reaction Type | Reagent(s) | Product | Notes | Source(s) |

| Complete Reduction | Catalytic Hydrogenation (H₂/Pd-C) | 5-Chloro-2-aminothiophene | Standard method for converting nitro to amino groups. | vulcanchem.com |

| Complete Reduction | Iron / Hydrochloric Acid (Fe/HCl) | 5-Chloro-2-aminothiophene | A common metal/acid reduction system. | vulcanchem.com |

| Complete Reduction | Tin(II) Chloride / Hydrochloric Acid (SnCl₂/HCl) | 5-Chloro-2-aminothiophene | Another effective metal/acid combination for nitro reduction. | |

| Partial Reduction (by analogy) | Nitroreductases (e.g., in biological systems) | 2-Chloro-5-hydroxylaminothiophene | Observed in analogous compounds like 2-chloro-5-nitrophenol. | nih.gov |

Strategic Derivatization and Functionalization of 2 Chloro 5 Nitrothiophene

Synthesis of Novel Heterocyclic Scaffolds Utilizing 2-Chloro-5-nitrothiophene as a Precursor

This compound is a valuable building block for the synthesis of various heterocyclic systems due to the reactivity of its substituents. The chlorine atom is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amino group, providing a handle for further functionalization. vulcanchem.com

Formation of Thiadiazole-Based Architectures

A significant application of this compound is in the creation of thiadiazole derivatives. For instance, reaction with thiols in the presence of a base like potassium carbonate in dimethylformamide (DMF) can yield 5-(nitrothiophene-2-yl)-1,3,4-thiadiazoles. vulcanchem.comnih.gov These thiadiazole rings can be further functionalized. One synthetic route involves the reaction of 2-chloro-5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole with various thiol derivatives to produce a series of 2-substituted-thio-1,3,4-thiadiazoles. nih.govresearchgate.net This method has been employed to synthesize compounds with potential biological activity. nih.govtandfonline.com

The synthesis of these derivatives often starts from thiophene-2-carboxaldehyde, which undergoes a multi-step process to form the key intermediate, 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole. researchgate.net Subsequent reaction with different thiols affords the target compounds in good yields. nih.govresearchgate.net In some cases, the reaction of N'-(aryl)benzothiohydrazides with 2-chloro-3-nitrothiophenes can lead to thiophene (B33073) ring-opening products, forming 1,3,4-thiadiazoline hybrids. researchgate.net

Table 1: Synthesis of 2-Substituted-thio-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole Derivatives

| Entry | Thiol Derivative | Product | Yield (%) | Reference |

| 1 | Phenylthiol | 2-(5-Nitrothiophen-2-yl)-5-(phenylthio)-1,3,4-thiadiazole | 71 | nih.gov |

| 2 | 1-Methyl-1H-imidazole-2-thiol | 2-(1-Methyl-1H-imidazol-2-ylthio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | 70 | researchgate.net |

| 3 | 1H-Benzo[d]imidazole-2-thiol | 2-(5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio)-1H-benzo[d]imidazole | 70 | nih.gov |

| 4 | 6-Chloro-1H-benzo[d]imidazole-2-thiol | 2-(5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio)-6-chloro-1H-benzo[d]imidazole | 70 | nih.gov |

Construction of Pyrimidine (B1678525) and Other Nitrogen Heterocycles

This compound and its derivatives are also utilized in the synthesis of nitrogen-containing heterocycles. For example, 2-bromo-5-nitrothiophene (B82342) can be used to prepare 5-(5-nitrothien-2-yl)pyrimidine. chemicalbook.in The synthesis of pyrimidine derivatives often involves the use of a pre-formed pyrimidine ring which is then coupled with the thiophene moiety. Suzuki cross-coupling reactions are a common method for this purpose. psu.edu For instance, 5-pyrimidylboronic acid can be coupled with heteroaryl halides to yield heteroarylpyrimidines. psu.edu While direct synthesis of pyrimidines from this compound is less commonly detailed, the analogous compound 2-chloro-5-nitropyridine (B43025) is a known precursor for various 5-nitropyrimidines. rsc.orggoogle.com

Furthermore, the ring-opening of 2-nitrothiophene (B1581588) derivatives can lead to butadienic building blocks that serve as precursors for nitrogen heterocycles like pyrazolines and isoxazolines. acs.org The reaction of 2-chloro-3-nitrothiophenes with thiohydrazides can also lead to the formation of fused tricyclic products containing a 1,3-thiazoline ring. researchgate.net

Development of Schiff Bases and Acyl Hydrazones

Schiff bases, characterized by an imine or azomethine group, are readily synthesized through the condensation of an aldehyde or ketone with a primary amine. researchgate.netekb.eg 5-Nitrothiophene-2-carboxaldehyde (B54426), a derivative of 2-nitrothiophene, is a common starting material for preparing Schiff bases. researchgate.netasianpubs.orgresearchgate.net These reactions are often carried out by refluxing the aldehyde with various substituted anilines. mdpi.comorientjchem.org

Acyl hydrazones are another class of compounds derived from this compound precursors. These are typically synthesized by reacting an acyl hydrazide with an aldehyde or ketone. mdpi.comorganic-chemistry.org For example, 5-nitrothiophene-2-carboxaldehyde can be condensed with different benzoic hydrazides to form N-acylhydrazones. mdpi.com These reactions are generally performed under reflux in a solvent like ethanol. mdpi.comresearchgate.net The resulting acyl hydrazones have been investigated for their biological properties. mdpi.comresearchgate.net

Table 2: Examples of Schiff Bases and Acyl Hydrazones from 5-Nitrothiophene-2-carboxaldehyde

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-Nitrothiophene-2-carboxaldehyde | 3-Chloro-4-fluoroaniline | Schiff Base | mdpi.com |

| 5-Nitrothiophene-2-carboxaldehyde | 2-Fluorobenzoic hydrazide | Acyl Hydrazone | mdpi.com |

| 5-Nitrothiophene-2-carboxaldehyde | 3-Amino-4-cyclopropyl-5-(pyrid-2-yl)-pyrazole | Imine | mdpi.com |

| 5-Nitrothiophene-2-carboxaldehyde | Isonicotinohydrazide | Acyl Hydrazone | nih.gov |

Design and Synthesis of Chemically Diverse this compound Analogs

The synthesis of analogs of this compound allows for the exploration of a wider chemical space and the potential discovery of compounds with enhanced properties. Modifications can be made to the thiophene ring and its substituents.

One common strategy is the nucleophilic substitution of the chlorine atom with various amines, thiols, or alkoxides. vulcanchem.com This approach has been used to create libraries of compounds for biological screening. Another key modification is the reduction of the nitro group to an amine, which can then be further derivatized. vulcanchem.comsmolecule.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the introduction of aryl or heteroaryl groups at the 2-position of the thiophene ring. vulcanchem.com This method is valuable for the synthesis of complex molecules with potential applications in drug discovery.

The synthesis of structural analogues where the chloro or nitro groups are replaced or their positions are altered provides insight into their role in the molecule's reactivity and biological activity. For example, comparing this compound with 2-bromo-5-nitrothiophene reveals differences in reactivity due to the nature of the halogen leaving group. vulcanchem.com Similarly, comparing it with 2-nitrothiophene highlights the influence of the chloro substituent. vulcanchem.com

Methodologies for Investigating Structure-Activity Relationships through Chemical Modification

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity (Structure-Activity Relationship, SAR) is crucial for rational drug design. This is typically achieved by systematically modifying the parent molecule and evaluating the biological activity of the resulting analogs.

A common approach involves synthesizing a series of compounds where a specific part of the molecule is varied. For example, in the case of 2-substituted-thio-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles, different aryl and heteroaryl thio pendants are introduced to study their effect on antileishmanial activity. nih.govresearchgate.net By comparing the activity of these analogs, researchers can identify key structural features that are important for the desired biological effect. For instance, studies have shown that for 5-(nitroaryl)-1,3,4-thiadiazole derivatives, the nature of the nitroheterocycle (e.g., furan (B31954) vs. thiophene) and the substituent at the 2-position of the thiadiazole ring can influence their antileishmanial activity. tandfonline.com

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are also employed. nih.gov These methods use statistical models to correlate the chemical properties of a series of compounds with their biological activities. For 2-nitrothiophenes, QSAR analysis has suggested a correlation between antibacterial activity and calculated properties like HOMO energies and atomic charges. nih.gov Such studies can predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts. nih.gov

The reaction of thiohydrazides with 2-chloro-3-nitrothiophenes leading to thiophene ring-opening products is another area where SAR is explored. The nature of the substituents on the thiohydrazide and the thiophene ring can influence the reaction pathway and the structure of the final product. researchgate.net

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

Computational chemistry serves as a powerful tool for elucidating the properties of molecules. Methods like Density Functional Theory (DFT) are routinely used to model molecular geometries and electronic properties, providing insights that complement experimental findings. For compounds similar to this compound, researchers commonly utilize DFT with functionals such as B3LYP to perform these analyses. Such studies typically involve:

Electronic Structure Analysis: This includes the optimization of the molecule's three-dimensional geometry to find its most stable conformation, detailing bond lengths and angles. Key electronic properties are also investigated through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding a molecule's reactivity and electronic transitions. Furthermore, Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters: Quantum chemical calculations are also employed to predict spectroscopic data. Theoretical vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated to aid in the assignment of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, providing a theoretical basis for structural elucidation.

While the methodologies for such a characterization are well-established, a dedicated study applying them to this compound and publishing the resulting data—such as optimized geometric parameters, HOMO-LUMO energies, MEP maps, and theoretical spectroscopic frequencies—could not be located. The available literature mentions this compound primarily as a reactant or intermediate in synthetic processes, without presenting a detailed theoretical investigation of the molecule itself.

Consequently, the creation of a detailed article focusing solely on the computational and theoretical characterization of this compound, complete with the specific data tables and in-depth research findings as requested, is not possible based on the current body of public scientific information. Further original research would be required to generate the specific data needed for such an analysis.

Computational Chemistry and Theoretical Characterization of 2 Chloro 5 Nitrothiophene

Prediction and Interpretation of Spectroscopic Parameters

Electronic Absorption (UV-Vis) Spectra Modeling

Computational modeling of the electronic absorption spectra of molecules like 2-chloro-5-nitrothiophene is predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). This method has proven effective for calculating the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) which dictate the intensity of electronic transitions.

Table 5.2.3.1: Representative TD-DFT Parameters for UV-Vis Spectra Modeling (Note: This table is illustrative of typical outputs; specific data for this compound is not available in the cited literature.)

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | Data not available | Data not available | Data not available |

| HOMO-1 → LUMO | Data not available | Data not available | Data not available |

Elucidation of Reaction Mechanisms and Transition States by Computational Methods

The study of reaction mechanisms involving this compound can be significantly enhanced through computational methods, primarily Density Functional Theory (DFT). These techniques allow for the detailed exploration of potential energy surfaces, mapping the pathways from reactants to products. A crucial aspect of this is the localization and characterization of transition states—the highest energy points along a reaction coordinate.

For this compound, a key area of investigation is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile. The high electrophilicity of the thiophene (B33073) ring, activated by the electron-withdrawing nitro group, makes it susceptible to such reactions. Computational studies can model the step-by-step process of these reactions. For instance, in the reaction with a nucleophile, DFT calculations can be used to locate the transition state for the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. The calculated activation barrier, or the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility and rate.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational tools used to understand the three-dimensional structure and dynamic behavior of molecules.

For a relatively rigid molecule like this compound, a conformational search is primarily concerned with the orientation of the nitro group relative to the thiophene ring. While the barrier to rotation around the C-N bond is expected to be significant due to partial double-bond character, computational methods can quantify this rotational barrier. By performing a relaxed potential energy surface scan, where the dihedral angle of the nitro group is systematically varied, the minimum energy (most stable) conformation and the transition state for rotation can be identified. The most stable conformation is anticipated to be planar, maximizing π-conjugation between the nitro group and the thiophene ring.

Molecular dynamics (MD) simulations provide a way to observe the motion of a molecule over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the system. nih.gov This can reveal information about vibrational motions and, if performed in a solvent box, can shed light on solute-solvent interactions and the local solvent structure around the molecule. While extensive MD studies on isolated this compound are not documented in the literature, the methodology is a standard tool for exploring the dynamic properties of chemical systems. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-nitrothiazole |

| 2-methoxy-5-nitrothiophene |

| benzenethiolate |

Crystallographic and Solid State Structural Investigations of 2 Chloro 5 Nitrothiophene

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the solid-state structure of 2-Chloro-5-nitrothiophene.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial result of a successful SC-XRD experiment is the determination of the crystal's fundamental packing parameters. This includes:

Crystal System: This classifies the crystal into one of seven systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the symmetry of its unit cell. For example, the related compound 2-chloro-5-nitroaniline (B146338) crystallizes in the monoclinic system. mdpi.comnih.gov

Space Group: This provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. The space group for 2-chloro-5-nitroaniline has been reported as P21/n or P21/c. mdpi.com

Unit Cell Parameters: These are the dimensions of the smallest repeating unit of the crystal lattice (a, b, c) and the angles between them (α, β, γ). For a monoclinic crystal like 2-chloro-5-nitroaniline, a ≠ b ≠ c, and α = γ = 90°, β ≠ 90°. Reported values for one study on 2-chloro-5-nitroaniline are a = 13.6233(10) Å, b = 3.7445(3) Å, c = 13.6420(9) Å, and β = 91.768(5)°. nih.gov

A hypothetical data table for this compound, were the data available, would look like this:

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 14.1 |

| b (Å) | e.g., 3.8 |

| c (Å) | e.g., 13.9 |

| α (°) | 90 |

| β (°) | e.g., 92.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 745 |

| Z | 4 |

| Note: This table is for illustrative purposes only and does not represent real data. |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The detailed atomic coordinates from SC-XRD allow for a thorough analysis of the non-covalent interactions that govern the crystal packing. For this compound, key interactions would likely include:

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, weak C–H···O or C–H···N interactions involving the thiophene (B33073) ring hydrogens and the nitro group oxygens could play a significant role in stabilizing the crystal structure. In a study of a derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked by intermolecular C—H⋯O hydrogen bonds. iucr.orgresearchgate.net

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site, such as the oxygen atoms of the nitro group on an adjacent molecule. wikipedia.org The strength of this interaction follows the trend I > Br > Cl > F. wikipedia.org In similar chlorinated structures, S···Cl and Cl···Cl contacts have been observed. mdpi.com The presence and geometry of C–Cl···O or C–Cl···S interactions would be a key feature of the this compound crystal structure.

π-π Stacking: The planar, aromatic thiophene ring is capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, are crucial for the stability of many aromatic crystal structures. For instance, in 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, aromatic π–π stacking interactions link dimers into a three-dimensional network. researchgate.net

Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties. The existence of polymorphism in this compound would be revealed by obtaining different crystal structures from various crystallization conditions. For example, studies on 5-nitro-2-furaldehyde (B57684) thiosemicarbazone, a related molecule, have identified multiple polymorphic solvates. semanticscholar.org Without experimental data, it is unknown if this compound exhibits polymorphism.

Powder X-ray Diffraction Applications in Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique used for the characterization of polycrystalline materials. A PXRD pattern is a fingerprint of a crystalline solid that can be used for:

Phase Identification: By comparing the experimental PXRD pattern of a bulk sample of this compound to a reference pattern calculated from its single-crystal structure, one can confirm the identity and purity of the bulk material.

Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, making it a primary tool for identifying and distinguishing between them.

Monitoring Structural Integrity: PXRD can be used to ensure that no phase changes have occurred during processing or storage.

The PXRD pattern of 2-chloro-5-nitroaniline has been used to confirm the crystal structure of bulk material produced by the vertical Bridgman technique. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For a molecule like this compound, a Hirshfeld analysis would quantify the relative importance of various contacts, such as:

H···H contacts

Cl···H / H···Cl contacts

O···H / H···O contacts

S···H / H···S contacts

C···H / H···C contacts

Cl···O contacts

π-π stacking contacts

In a study on a related Schiff base containing a 5-nitrothiophene moiety, Hirshfeld analysis revealed that the crystal packing was dominated by O···H (39%) and H···H (21.3%) contacts. iucr.orgresearchgate.net For another compound containing a chloro-substituted phenyl ring, the most important contributions to the crystal packing were from H···H (35%), Cl···H/H···Cl (32.3%), C···H/H···C (15%), and O···H/H···O (7.5%) interactions. researchgate.net A similar analysis for this compound would provide invaluable insight into the forces governing its self-assembly in the solid state.

Applications of 2 Chloro 5 Nitrothiophene in Materials Science and Specialized Organic Synthesis

Role as a Key Intermediate in the Synthesis of Functional Organic Materials

2-Chloro-5-nitrothiophene serves as a foundational component in the development of novel organic materials possessing specific electronic and optical properties. The reactivity of the chlorine atom allows for its displacement or participation in cross-coupling reactions, enabling the integration of the nitrothiophene core into larger polymeric or molecular systems. smolecule.com

Derivatives of this compound are investigated for their potential in materials science, where the unique electronic characteristics of the nitrothiophene moiety are desirable. smolecule.comsmolecule.com The presence of the electron-withdrawing nitro group significantly influences the electron density of the thiophene (B33073) ring, a property that can be harnessed to tune the optical and electronic behavior of the final material. smolecule.com Research in this area focuses on creating materials for applications in electronics, where compounds based on thiophene are already established for their conductive properties.

Table 1: Applications in Functional Material Synthesis

| Material Class | Synthetic Role of this compound | Potential Application |

|---|---|---|

| Conductive Polymers | Building block for polymer chains. | Organic electronics, sensors. |

| Optoelectronic Materials | Core structure to be functionalized for desired light-emitting or absorbing properties. | Organic Light-Emitting Diodes (OLEDs), photovoltaics. |

| Specialized Dyes | Chromophoric base for developing pigments with specific color and stability properties. | Industrial coatings, advanced textiles. |

Utilization in Agrochemical Research and Development

The inherent biological activity of the nitrothiophene structure makes this compound and its derivatives subjects of interest in agrochemical research. smolecule.comsmolecule.com The compound acts as a key intermediate for synthesizing molecules aimed at crop protection. google.com The nitro group, in particular, is a crucial functional group in many biologically active compounds, and its presence on the thiophene ring can enhance binding to enzymatic targets in various pests.

Research has explored the creation of derivatives for use as potential herbicides, fungicides, and insect growth regulators. The fungicidal activity of nitrothiophenes, for example, has been attributed to mechanisms like nucleophilic attack by intracellular thiols, a reaction facilitated by the presence of a leaving group like chlorine. researchgate.net This reactivity makes it a valuable scaffold for developing new agrochemicals to address global agricultural demands. google.com

Table 2: Research Directions in Agrochemicals

| Agrochemical Class | Role of this compound Moiety | Investigated Target/Mechanism |

|---|---|---|

| Fungicides | Serves as a precursor for active compounds. smolecule.com | Inhibition of fungal growth, potentially through interaction with cellular thiols. researchgate.net |

| Herbicides | Provides a scaffold for molecules designed to inhibit plant growth. | Disruption of essential enzymatic pathways in weeds. |

| Insecticides | Used to synthesize derivatives that may disrupt insect biological processes. | Potential disruption of chitin (B13524) synthesis or other metabolic functions in insects. |

Application as a Building Block for Advanced Pharmaceutical Intermediates

In the field of medicinal chemistry, this compound is a significant starting material for the synthesis of complex heterocyclic molecules with therapeutic potential. smolecule.com Its structure allows for diverse chemical modifications, such as nucleophilic substitution of the chlorine atom or reduction of the nitro group to an amine, providing access to a wide range of aminothiophene derivatives.

The compound is a precursor for various bioactive molecules. vulcanchem.com For instance, it can be used to create 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives, a class of compounds that has been investigated for antimicrobial, anticancer, and antileishmanial activities. vulcanchem.comnih.govbrieflands.com The synthesis often involves reacting the chloro-nitrothiophene intermediate with other molecules to build more complex structures. nih.govbrieflands.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to attach aryl groups at the chloro-position, a common strategy in modern drug discovery to create novel drug candidates. vulcanchem.com This versatility establishes this compound as a valuable component in the synthesis of advanced pharmaceutical intermediates. frontiersin.org

Table 3: Pharmaceutical Intermediate Applications

| Resulting Compound Class | Synthetic Pathway | Investigated Therapeutic Area |

|---|---|---|

| Thiadiazole Derivatives | Reaction with thiols or other reagents to form the thiadiazole ring system. vulcanchem.comnih.gov | Antimicrobial, Anticancer, Antileishmanial. vulcanchem.comnih.gov |

| Arylated Thiophenes | Suzuki or other palladium-catalyzed cross-coupling reactions. vulcanchem.com | Scaffolds for various drug discovery programs. vulcanchem.com |

| Aminothiophene Derivatives | Reduction of the nitro group to an amine. vulcanchem.com | Precursors for a wide range of bioactive agents. |

Environmental Degradation and Biotransformation Research of 2 Chloro 5 Nitrothiophene

Characterization of Microbial Degradation Pathways and Metabolites

There is a notable absence of published studies that specifically delineate the microbial degradation pathways of 2-Chloro-5-nitrothiophene. Consequently, the metabolic intermediates and final byproducts resulting from its biotransformation have not been identified. While studies on other nitrothiophenes, such as 2-nitrothiophene (B1581588), have identified cytotoxic nitroso and non-toxic amino derivatives as degradation products, it remains unconfirmed if this compound follows a similar path. researchgate.net The initial steps in the degradation of such compounds are often reductive, targeting the nitro group, but specific metabolites for the chlorinated thiophene (B33073) variant are undocumented.

Isolation and Identification of Microorganisms Capable of this compound Biotransformation

No specific microbial strains, either bacterial or fungal, have been reported in the scientific literature as being capable of utilizing this compound as a sole source of carbon, nitrogen, or energy. Research has successfully isolated microorganisms that degrade related compounds, such as Cupriavidus sp. for 2-chloro-5-nitrophenol (B15424), but not for this compound itself. frontiersin.org

Enzymatic Mechanisms and Gene Expression Studies in Degradation Processes

Due to the lack of identified degrading microorganisms, there have been no studies on the enzymatic mechanisms or the genetic basis for this compound degradation. The specific enzymes, such as nitroreductases or dehalogenases, that would be critical for breaking down this molecule, and the genes that encode them, remain unknown.

Environmental Remediation Strategies Based on Biodegradation Principles

The development of environmental remediation strategies using biodegradation is contingent on a fundamental understanding of the degradation pathways and the microorganisms involved. researchgate.net Given the lack of foundational research on the biotransformation of this compound, no scientifically validated bioremediation strategies currently exist for this specific compound. While bioremediation is a cost-effective and environmentally sound approach for many pollutants, its application for this compound is purely theoretical at this stage and awaits dedicated research.

常见问题

Q. What are the optimal synthetic routes for 2-chloro-5-nitrothiophene, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves electrophilic substitution reactions. Key steps include:

- Nitration : Introduce the nitro group to the thiophene ring using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions .

- Chlorination : Use Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in anhydrous conditions, with FeCl₃ as a catalyst, to achieve regioselective substitution at the 2-position .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) enhances purity. Yields >70% are achievable with strict temperature control and inert atmospheres .

Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) be employed to characterize this compound, and what are the key spectral markers?

Methodological Answer:

- ¹H/¹³C NMR : The thiophene ring protons appear as distinct doublets (δ 7.2–7.5 ppm for H-3 and H-4). Chlorine and nitro groups deshield adjacent carbons, shifting C-2 to ~125 ppm and C-5 to ~140 ppm .

- IR Spectroscopy : Key peaks include C-Cl stretch (750–550 cm⁻¹) and asymmetric NO₂ stretch (1530–1480 cm⁻¹) .

- UV-Vis : Conjugation between the nitro group and thiophene ring results in strong absorbance at λₘₐₓ ≈ 320 nm (π→π* transitions) .

Advanced Research Questions

Q. What computational modeling approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For this compound, the LUMO is localized on the nitro group, indicating susceptibility to nucleophilic attack .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The nitro group’s electron-withdrawing effect enhances binding affinity in hydrophobic pockets .

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine force fields .

Q. How can researchers resolve discrepancies in reported reaction outcomes when using this compound as a precursor in heterocyclic synthesis?

Methodological Answer:

- Controlled Replication : Standardize reaction parameters (solvent polarity, catalyst loading, temperature) across studies. For example, polar aprotic solvents (DMF, DMSO) favor SNAr reactions, while nonpolar solvents may lead to competing pathways .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated or dimerized species) that arise from trace moisture or oxygen .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N in nitro groups) or kinetic profiling to differentiate between competing mechanisms .

Q. What strategies mitigate decomposition of this compound under ambient storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Decomposition via hydrolysis is minimized by storing the compound in anhydrous solvents (e.g., dried DCM) under argon .

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent radical-mediated degradation .

Literature Search Optimization

Q. How can researchers efficiently retrieve relevant studies on this compound using academic databases?

Methodological Answer:

- SciFinder Keyword Strategy : Combine terms like "this compound synthesis," "spectroscopic characterization," and "reactivity" with Boolean operators (AND/OR). Filter results by publication type (e.g., "journal articles") and exclude patents .

- Reference Tracing : Use citation tracking tools (e.g., Web of Science) to identify seminal papers and recent reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。